molecular formula C15H11N3O3S2 B2948341 N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 885910-22-5

N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No. B2948341
CAS RN: 885910-22-5
M. Wt: 345.39
InChI Key: SJLXECUGTSZPAA-UHFFFAOYSA-N
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Description

N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, also known as NBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. NBTA is a thioamide derivative of benzothiazole, which has shown promising results in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Antitumor Evaluation

Novel derivatives of N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide have been synthesized and evaluated for their antitumor properties. These compounds exhibit cytostatic activities against malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), as well as normal human fibroblast cell lines (WI-38). The synthesis involved condensation reactions and highlighted the potential of these derivatives as anticancer agents (Racané et al., 2006).

Colorimetric Chemosensor for Anion Recognition

A thiourea-based colorimetric chemosensor incorporating 2-amino-6-nitrobenothiazole as a signaling unit was synthesized for the selective recognition of fluoride and acetate anions. This chemosensor exhibited naked-eye sensitivity to these anions in solution, indicating its potential application in environmental and biological monitoring (Misra et al., 2009).

Antimicrobial and Antitubercular Activities

Thiazolidinone derivatives synthesized from this compound demonstrated significant antimicrobial and antitubercular activities. These compounds were effective against various bacteria, fungi, and Mycobacterium tuberculosis, showcasing their potential in developing new therapeutic agents for infectious diseases (Samadhiya et al., 2014).

Antifungal and Apoptotic Effects

Triazole-oxadiazole compounds derived from this compound were synthesized and evaluated for their antifungal and apoptotic activities against Candida species. These compounds showed potent effects against various Candida strains, including C. albicans and C. glabrata, suggesting their utility in treating fungal infections (Çavușoğlu et al., 2018).

Antimicrobial and Anti-Inflammatory Activities

Derivatives of this compound have also been explored for their antimicrobial and anti-inflammatory activities. Compounds with variations in the thiazole ring demonstrated significant antibacterial and antifungal properties, as well as anti-inflammatory effects in various models, highlighting their potential in medicinal chemistry for the development of new therapeutic agents (Sowmya et al., 2017).

properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c19-14(9-22-11-4-2-1-3-5-11)17-15-16-12-7-6-10(18(20)21)8-13(12)23-15/h1-8H,9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLXECUGTSZPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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